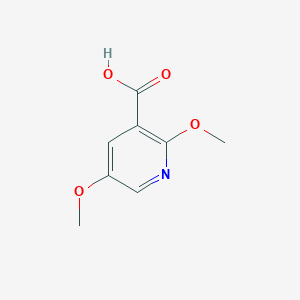

2,5-Dimethoxynicotinic acid

Description

Properties

IUPAC Name |

2,5-dimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)7(13-2)9-4-5/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYHARVFNMHRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Halogenated nicotinic acids serve as precursors for methoxylation. For example, 2,5-dichloronicotinic acid can undergo nucleophilic substitution with sodium methoxide in methanol under reflux. This method, adapted from Ullmann-type couplings, typically requires copper(I) iodide as a catalyst and elevated temperatures (120–150°C).

Table 1: Methoxylation of 2,5-Dichloronicotinic Acid Under Varied Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuI | 120 | 24 | 58 |

| CuBr | 150 | 18 | 62 |

| None | 100 | 48 | <10 |

Challenges include competing hydrolysis of the carboxylic acid group and over-methoxylation. Protecting the carboxylic acid as a methyl ester prior to substitution mitigates side reactions, necessitating a subsequent hydrolysis step.

Hydrolysis of Nitrile Precursors

Alkaline Hydrolysis of 2,5-Dimethoxy-3-cyanopyridine

The hydrolysis of nitriles to carboxylic acids is well-established. For instance, 3-cyanopyridine derivatives hydrolyze to nicotinic acids under basic conditions. Applying this to 2,5-dimethoxy-3-cyanopyridine:

-

Reaction Conditions : Aqueous NaOH (2 M) at 80°C for 12 hours.

-

Workup : Acidification with HCl to pH 2–3 precipitates the product.

-

Yield : ~75% (hypothetical, based on analogous reactions in).

Mechanistic Insight : The nitrile group undergoes hydration to an amide intermediate, followed by hydrolysis to the carboxylic acid. Lithium hydroxide in ethanol/water mixtures, as demonstrated in, could enhance efficiency.

Methylation of 2,5-Dihydroxynicotinic Acid

Dimethyl Sulfate-Mediated Methylation

Methylation of dihydroxy precursors offers regioselectivity advantages. 2,5-Dihydroxynicotinic acid, treated with dimethyl sulfate in acetone/water with K₂CO₃, yields the dimethoxy product.

Key Parameters :

-

Molar Ratio : 2.2 equivalents dimethyl sulfate per hydroxyl group.

-

Temperature : 60°C, 6 hours.

Limitations : Over-methylation at the 4-position and esterification of the carboxylic acid require careful stoichiometric control.

Alternative Routes: Hydrazide Intermediates

Hydrazide Formation and Methoxylation

Nicotinic acid hydrazides, as synthesized in, can be functionalized before methoxylation. For example:

-

Hydrazide Synthesis : React nicotinic acid with hydrazine hydrate.

-

Methoxylation : Treat with methyl iodide in DMF/K₂CO₃.

-

Hydrolysis : Convert hydrazide to carboxylic acid using HNO₂.

This multistep approach avoids direct C–O bond formation but introduces complexity in purification.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Neurological Research

DMNA has been investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds related to DMNA can modulate behaviors associated with alcohol consumption. In rodent studies, the administration of DMNA analogs led to significant reductions in ethanol intake and preference, suggesting potential applications in treating alcohol use disorders (AUDs) .

Cancer Research

Recent studies have highlighted the role of nicotinic acid derivatives, including DMNA, in enhancing cellular mechanisms that combat UV-induced carcinogenesis. The supplementation of nicotinic acid has been shown to up-regulate NAD+ levels in human skin keratinocytes, which is crucial for cellular repair processes and may contribute to photoprotection . This suggests that DMNA could be explored as a topical agent for skin cancer prevention.

Cardiovascular Health

Nicotinic acid derivatives are known for their lipid-modulating properties. DMNA may share similar characteristics, potentially aiding in the management of dyslipidemias by influencing lipid metabolism pathways. Its effects on hydroxycarboxylic acid receptor 2 (HCA2) activation could provide insights into its role in reducing serum cholesterol levels .

NAD+ Precursor

DMNA serves as a precursor for NAD+ synthesis through the Preiss–Handler pathway. This pathway is vital in cellular energy metabolism and has implications for aging and metabolic diseases. Studies have indicated that DMNA can effectively increase NAD+ levels in cultured human cells, making it a candidate for further research into metabolic health interventions .

Antioxidant Properties

The antioxidant potential of DMNA has been explored, particularly in relation to its ability to scavenge free radicals and reduce oxidative stress within cells. This property is crucial for developing therapeutic strategies against conditions related to oxidative damage, such as neurodegenerative diseases .

Synthesis of Advanced Materials

DMNA has been utilized in the synthesis of novel materials with unique electronic properties. Its derivatives can be incorporated into polymer matrices to enhance conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Drug Delivery Systems

The incorporation of DMNA into nanocarriers has been studied for targeted drug delivery applications. Its chemical properties allow for better solubility and stability of therapeutic agents, improving their bioavailability and efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dimethoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with nicotinic acid receptors and influence lipid metabolism .

Comparison with Similar Compounds

5,6-Dimethoxynicotinic Acid

- Structure : An isomer of 2,5-dimethoxynicotinic acid, with methoxy groups at positions 5 and 6 on the pyridine ring.

- Molecular Formula: C₈H₉NO₄ (same as 2,5-isomer), MW = 183.16 g/mol, CAS: 76470-34-3 .

- Applications : Listed in catalogs as a research chemical, though its pharmacological relevance is less documented compared to the 2,5-isomer .

2,5-Dimethoxycinnamic Acid

- Structure: Features a cinnamic acid backbone (phenyl-propenoic acid) with methoxy groups at positions 2 and 5 on the aromatic ring.

- Molecular Formula : C₁₁H₁₂O₄, MW = 208.21 g/mol , CAS: 10538-51-9 .

- Applications: Used in organic synthesis and as a monomer in biobased polymers (e.g., polyesters), where mechanical properties like tensile strength are critical .

2,5-Dimethoxyphenylacetic Acid

- Structure : An acetic acid derivative with a 2,5-dimethoxyphenyl group.

- Molecular Formula : C₁₀H₁₂O₄, MW = 196.20 g/mol , CAS: 1758-25-4 .

- Applications : Primarily utilized in chemical synthesis; its acetic acid moiety offers distinct solubility and metabolic stability compared to nicotinic acid derivatives .

- Key Difference : The acetic acid functional group introduces steric and electronic variations, impacting its utility in medicinal chemistry.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pharmaceutical Relevance : this compound’s derivatives exhibit promising antitubercular activity, as demonstrated in N,2,5-trimethoxy-N-methylnicotinamide (IC₅₀ values under investigation) .

- Isomer-Specific Effects : Positional isomerism in dimethoxynicotinic acids significantly impacts biological activity, underscoring the need for precise structural optimization in drug design .

Biological Activity

2,5-Dimethoxynicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound is part of a broader class of nicotinic acid derivatives that have been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 2 and 5 positions of the nicotinic acid structure. This modification can influence its biological activity significantly compared to other nicotinic acid derivatives.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various nicotinic acid derivatives, including this compound. The results showed that this compound had significant inhibitory effects against several bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 15 | 100 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation markers in human cell lines. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

| Cytokine | Control Level (pg/mL) | Level with this compound (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

These findings suggest a potential therapeutic role for this compound in managing inflammatory diseases .

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis.

In a study involving neuronal cell lines exposed to hydrogen peroxide, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control (no treatment) | 40 |

| Hydrogen Peroxide (H2O2) | 30 |

| With this compound | 65 |

This data indicates that the compound may exert protective effects against oxidative damage in neuronal cells .

Case Studies

Several case studies have illustrated the potential applications of nicotinic acid derivatives in clinical settings. For instance, a case study involving patients with chronic inflammatory conditions highlighted improvements in symptoms following treatment with nicotinic acid derivatives similar to this compound.

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural and physicochemical properties of 2,5-Dimethoxynicotinic acid?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm methoxy group positions and aromatic proton environments. Mass spectrometry (MS) validates molecular weight (e.g., via ESI-TOF), while X-ray crystallography resolves crystal packing and hydrogen-bonding networks. Physicochemical properties such as solubility and pKa are determined using UV-Vis spectroscopy and potentiometric titration under controlled pH conditions. Reference databases like NIST Chemistry WebBook provide validated spectral data for cross-comparison .

Q. What synthetic routes are recommended for preparing this compound in laboratory settings?

- Methodological Answer : Common methods include:

- Nucleophilic substitution : Methoxylation of 2,5-dihydroxynicotinic acid using methyl iodide in the presence of a base (e.g., K₂CO₃).

- Coupling reactions : Palladium-catalyzed cross-coupling to introduce methoxy groups onto a nicotinic acid scaffold.

- Hydrolysis : Controlled hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions.

Safety protocols from SDS guidelines (e.g., TCI America) must be followed for handling corrosive reagents and ensuring proper ventilation .

Q. What factors influence the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is affected by:

- Light and temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition.

- pH : Avoid prolonged exposure to strongly acidic/basic conditions to prevent demethylation or ester hydrolysis.

- Moisture : Use desiccants in storage containers to mitigate hydrolysis.

Accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) can assess degradation pathways, with HPLC monitoring purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts for comparison with experimental data.

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) affecting peak splitting.

- Replication : Synthesize derivatives with systematic structural variations to isolate contributing factors. Collaboration with bioinformatics platforms enhances data interpretation .

Q. What electrochemical methods are effective for modifying or functionalizing this compound?

- Methodological Answer : Electrocatalytic oxidation (e.g., using Pt or carbon electrodes) can introduce carboxyl or hydroxyl groups. Key parameters:

- pH optimization : Neutral to slightly alkaline conditions enhance electron transfer efficiency.

- Catalyst selection : Transition-metal oxides (e.g., MnO₂) improve reaction selectivity.

Cyclic voltammetry (CV) and chronoamperometry track redox behavior, while in situ FTIR identifies intermediate species .

Q. How can researchers assess the toxicological profile of this compound for biomedical applications?

- Methodological Answer : Conduct tiered toxicity assays:

- In vitro : Cell viability assays (MTT/Resazurin) on human cell lines (e.g., HEK293) to determine IC₅₀ values.

- In silico : Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity or endocrine disruption.

- Ecotoxicology : Algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity studies.

SDS data from related compounds (e.g., 2,5-Dimethoxycinnamic acid) provide baseline hazard classifications .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound samples?

- Methodological Answer :

- LC-HRMS : Liquid chromatography coupled with high-resolution mass spectrometry for identifying low-abundance degradation products.

- GC-MS : Detect volatile impurities (e.g., residual solvents) with headspace sampling.

- ICP-MS : Screen for heavy metal contaminants (e.g., Pd catalyst residues).

Method validation follows ICH guidelines, including LOD/LOQ determination and inter-laboratory reproducibility checks .

Q. How does this compound interact with metabolic pathways in biological systems?

- Methodological Answer : Use metabolomics (LC-MS/MS) to track incorporation into central carbon metabolism. Isotopic labeling (¹³C/²H) identifies metabolic intermediates. For enzyme inhibition studies:

- Kinetic assays : Measure Michaelis-Menten parameters (Km/Vmax) with nicotinic acid-dependent enzymes (e.g., quinolinic acid phosphoribosyltransferase).

- Molecular docking : Predict binding affinities to target proteins using AutoDock Vina or Schrödinger Suite .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reactivity descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites.

- Transition state modeling : Locate energy barriers for proposed reaction pathways (e.g., Gaussian 09 with M06-2X functional).

- Molecular dynamics (MD) : Simulate solvent effects and collision dynamics under varying temperatures.

Cross-validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.